molecular formula C17H26N2O5S2 B11251724 N-butyl-3-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-butyl-3-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11251724
M. Wt: 402.5 g/mol
InChI Key: UUWSNEAHRPCLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the N-BUTYL Group: The N-BUTYL group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the DIMETHYLSULFAMOYL Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride under suitable conditions.

    Formation of the THIOLAN Ring: The thiolan ring can be formed through cyclization reactions involving appropriate thiol and carbonyl compounds.

Industrial Production Methods

Industrial production of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE can be compared with other benzamide derivatives, such as:
    • N-BUTYL-3-(DIMETHYLSULFAMOYL)-BENZAMIDE
    • N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(THIOLAN-3-YL)BENZAMIDE

Uniqueness

The uniqueness of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N2O5S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-butyl-3-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C17H26N2O5S2/c1-4-5-10-19(15-9-11-25(21,22)13-15)17(20)14-7-6-8-16(12-14)26(23,24)18(2)3/h6-8,12,15H,4-5,9-11,13H2,1-3H3

InChI Key

UUWSNEAHRPCLDU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.